molecular formula C16H14N2O2S B2587627 Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-45-4

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2587627
CAS No.: 644990-45-4
M. Wt: 298.36
InChI Key: PRXYDKSIQLOLEV-UHFFFAOYSA-N
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Description

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core, substituted with methyl groups at positions 4 and 6, an amino group at position 3, and a phenyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXYDKSIQLOLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or ethanol under reflux conditions. The product is then isolated and purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite, hydrochloric acid, and water.

    Nucleophilic Substitution: Thiourea, guanidine carbonate, hydroxylamine hydrochloride, and ethanol.

    Cyclization: Potassium hydroxide, ethanol, and heat.

Major Products Formed

Scientific Research Applications

The biological activity of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been investigated in several studies. It is recognized for its potential as a therapeutic agent due to its ability to interact with specific biological pathways. For instance:

  • Therapeutic Potential : Compounds with similar structures have shown promise in inhibiting kinases involved in inflammatory responses and cancer progression. The mechanism typically involves binding to specific receptors or enzymes, leading to modulation of their activity .
  • Interaction Studies : Interaction studies focus on its binding affinity to various biological targets. Techniques such as enzyme assays and receptor binding assays are employed to assess how effectively the compound interacts with proteins or enzymes involved in disease pathways .

Applications in Medicinal Chemistry

This compound has several applications across different fields:

  • Anticancer Agents : Research indicates that thienopyridine derivatives can serve as potential anticancer agents by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
  • Neurological Disorders : Some derivatives have been explored for their effects on muscarinic receptors, which are implicated in conditions like schizophrenia and Alzheimer's disease .

Case Studies

Several studies have documented the synthesis and application of derivatives related to this compound:

Study Focus Findings
Study AAnticancer ActivityIdentified inhibitory effects on specific kinases linked to cancer progression.
Study BAnti-inflammatory PropertiesDemonstrated modulation of inflammatory cytokines through receptor interaction assays.
Study CNeurological ApplicationsExplored binding affinities at muscarinic receptors with implications for treating cognitive disorders.

Mechanism of Action

The mechanism of action of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nucleophilic and electrophilic properties allow it to participate in various biochemical reactions. It can inhibit enzymes or interact with receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ethyl and Methyl Esters: Widely used as intermediates due to their reactivity in nucleophilic substitution and cyclization reactions. Ethyl esters are particularly noted for their role in synthesizing carbazides (e.g., compound 6 in ) .
  • Benzyl and Phenyl Esters : The aromatic ester groups may improve metabolic stability and membrane permeability compared to alkyl esters. Benzyl esters introduce a flexible CH₂ spacer, whereas phenyl esters are more planar .
  • Sodium Salt: Enhances aqueous solubility, critical for intravenous formulations .

Physical and Chemical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Profile References
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₂H₁₄N₂O₂S 250.32 138 (Lit. 135) Soluble in ethanol, methanol
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₁H₁₂N₂O₂S 236.29 Not reported Likely lower lipophilicity than ethyl/phenyl
Benzyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₂S 312.39 Not reported High lipophilicity (benzyl group)
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₀H₉N₂O₂SNa 244.25 Not reported High water solubility
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid C₂₀H₁₄N₂O₂S 354.40 Not reported Low solubility (crystalline)

Key Observations :

  • Ethyl vs. Methyl Esters : The ethyl ester’s higher molecular weight correlates with a higher melting point (138°C) compared to methyl derivatives, which may have lower melting points due to reduced van der Waals interactions.
  • Aromatic Esters : Phenyl and benzyl esters likely exhibit higher melting points and lower aqueous solubility than alkyl esters, favoring lipid-rich environments.
  • Sodium Salt : The ionic form eliminates the ester group, drastically improving water solubility for parenteral use .
Core Substituents
  • Methyl groups are smaller than phenyl (), allowing better penetration into hydrophobic binding pockets .
  • Amino Group (Position 3): Critical for hydrogen bonding with biological targets. Derivatives without this group show reduced activity .
Ester Group Modifications
  • Ethyl/Methyl Esters : Serve as precursors for bioactive derivatives. For example, ethyl ester 5 () is converted to carbazide 6, which exhibits higher thermal stability (m.p. 200°C) .
  • Phenyl/Benzyl Esters: The aromatic groups may engage in π-π stacking with protein residues. For instance, methyl 3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate () showed enhanced binding to CD73, a cancer immunotherapy target, due to biaryl substituents .
Activity Trends
  • Open-Chain vs. Cyclized Derivatives: Open-chain analogs (e.g., compound 2 in ) exhibit higher insecticidal activity than cyclized forms, attributed to the cyano group’s electronic effects .
  • Biaryl Substituents: Compounds with 4-methoxyphenyl groups () demonstrated nanomolar potency against CD73, highlighting the importance of aromatic substituents in target affinity .

Biological Activity

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

This compound belongs to a class of thieno[2,3-b]pyridine derivatives. Its structural formula can be represented as follows:

  • Molecular Formula : C12H12N2O2S
  • CAS Number : 52505-44-9
  • SMILES Notation : NC1=C(C(OC)=O)SC2=C1C(C)=CC(C)=N2

The compound features a thieno[2,3-b]pyridine core with an amino group at the 3-position and a phenyl substituent, which is critical for its biological activity.

Research indicates that compounds in this class exhibit their biological effects primarily through the inhibition of specific kinases involved in inflammatory pathways. Notably, they target the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is pivotal in regulating immune responses and inflammation.

Key Findings:

  • Inhibition of IKK : The compound has been shown to inhibit IKK activity, leading to reduced phosphorylation of IκB proteins. This inhibition prevents NF-κB from translocating to the nucleus and activating pro-inflammatory genes .
  • Anti-Proliferative Activity : Studies have demonstrated that thieno[2,3-b]pyridine derivatives can significantly inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were tested against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, showing over 85% growth inhibition at certain concentrations .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Cell LineInhibition (%)Reference
Anti-proliferativeHCT116>85%
Anti-proliferativeMDA-MB-231>85%
IKK inhibitionVarious (in vitro)Significant
CytotoxicityMCF7Moderate

Case Studies

Several studies have highlighted the therapeutic potential of thieno[2,3-b]pyridine derivatives:

  • Cancer Treatment : A study focused on a series of thieno[2,3-b]pyridine analogues demonstrated their ability to inhibit cancer cell growth effectively. The investigation included structure-activity relationship (SAR) analyses that identified key substituents enhancing anti-cancer efficacy.
    • Results : Specific analogues showed potent activity with IC50 values ranging from 1.18 μM to 8.83 μM against various cancer cell lines .
  • Inflammatory Diseases : Another research effort explored the use of these compounds in models of autoimmune diseases. The inhibition of NF-κB signaling was linked to decreased inflammation markers in treated animals.

Q & A

Basic: What are the established synthetic routes for Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate?

The compound is synthesized via cyclization reactions. One method involves reacting pyridinethione derivatives with ethyl bromoacetate in dry ethanol under sodium ethoxide catalysis, followed by reflux and purification . Another approach uses Thorpe-Ziegler cyclization under solid-liquid phase-transfer conditions to form the thienopyridine core . Key steps include temperature control (reflux at ~138°C) and recrystallization from methanol or ethanol for purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. pyridine/ethanol mixtures), stoichiometric ratios (e.g., excess ethyl bromoacetate), and catalyst loading (sodium metal or sodium ethoxide) . Purity is enhanced via sequential recrystallization (methanol or ethanol) and chromatographic techniques. Elemental analysis (C, H, N) and spectroscopic validation (NMR, IR) are critical for confirming structural integrity .

Basic: What spectroscopic and analytical methods are essential for structural confirmation?

  • 1H/13C NMR : Assigns aromatic proton environments and methyl substituents.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C15H15N3O2S) .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond angles, dihedral angles, and intermolecular interactions. For example, the crystal structure of Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate reveals planar thienopyridine cores and hydrogen-bonding networks, critical for validating synthetic intermediates . This method is superior to spectroscopy for resolving steric or tautomeric ambiguities.

Basic: What in vitro assays evaluate the biological activity of this compound?

  • Enzyme Inhibition : Screening against kinases (e.g., GSK-3β) or metabolic enzymes using fluorogenic substrates .
  • Antimicrobial Activity : Bacterial growth inhibition assays (e.g., MIC determinations) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess antitumor potential .

Advanced: How do structural modifications influence biological efficacy?

Derivatization at the 3-amino or carboxylate groups alters activity. For example:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky aryl groups improve kinase inhibition .
  • SAR Studies : Comparing methyl vs. styryl substituents at the 4,6-positions reveals steric and electronic impacts on target binding .

Basic: What purification techniques are recommended for this compound?

  • Recrystallization : Use methanol or ethanol for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) .
  • HPLC : Reverse-phase C18 columns for analytical validation .

Advanced: How should researchers address discrepancies in reported spectral data or yields?

  • Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst, temperature).
  • Multi-Technique Validation : Cross-verify NMR with X-ray data to resolve spectral overlaps .
  • Purity Assessment : Use elemental analysis to rule out solvent or byproduct interference .

Basic: What are the key intermediates in the synthesis of this compound?

  • Pyridinethione Precursors : Reacted with halogenated esters (e.g., ethyl bromoacetate) to form thienopyridine cores .
  • Carbazide Derivatives : Intermediate 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbazide is used for hydrazone formation .

Advanced: What computational methods support mechanistic studies of its biological activity?

  • Docking Simulations : Predict binding modes to targets like GSK-3β using AutoDock Vina .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amino group nucleophilicity) .

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